(3'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester
Description
The compound "(3'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester" (CAS: 848500-02-7) is a bicyclic piperidine derivative with a tert-butyl carbamate group and a cyano substituent at the 3' position of the pyridine ring. Its molecular formula is C₁₆H₂₂N₄O₂, with a molecular weight of 302.37 g/mol . Key computed properties include an XLogP3 of 2.3, a topological polar surface area (TPSA) of 78.2 Ų, and one hydrogen bond donor and five acceptor sites .
Properties
IUPAC Name |
tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-7-5-9-20(11-13)14-12(10-17)6-4-8-18-14/h4,6,8,13H,5,7,9,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJYEIYQXRCKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159708 | |
| Record name | 1,1-Dimethylethyl N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-24-0 | |
| Record name | 1,1-Dimethylethyl N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(3-cyano-2-pyridinyl)-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects based on diverse sources.
Chemical Structure and Properties
The compound features a bipyridine core, which is significant for its biological activity. Its molecular formula is and it has a molecular weight of approximately 264.29 g/mol. The structural elements include:
- Cyano group : Imparts potential reactivity and biological activity.
- Tert-butyl ester : Enhances lipophilicity and may influence pharmacokinetics.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the bipyridine structure. For instance, derivatives have shown cytotoxic effects against various human cancer cell lines such as:
- A549 (lung carcinoma)
- HeLa (cervical carcinoma)
- MCF7 (breast carcinoma)
In one study, a related compound exhibited IC50 values in the nanomolar range against these cell lines, indicating potent anticancer activity . The mechanism of action may involve disruption of cellular processes such as apoptosis and DNA damage response.
Neuroprotective Effects
Another area of research focuses on the neuroprotective potential of bipyridine derivatives. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the bipyridine core significantly affect biological activity. For example:
- Substituting different functional groups at specific positions can enhance anticancer potency.
- The presence of electron-withdrawing groups like cyano increases reactivity and may enhance binding affinity to biological targets.
| Compound | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Cyano group at position 3' | Anticancer | High potency against multiple cell lines |
| Compound B | Tert-butyl ester | Neuroprotective | Potential AChE inhibitor |
Case Studies
- Cytotoxicity Study : A derivative of the compound was tested against five human cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 0.09 nM to 1.65 nM across different cell types .
- Neuroprotective Study : Research on related compounds indicated that they could inhibit AChE effectively, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs featuring variations in substituents, molecular weight, and physicochemical properties.
Table 1: Structural and Molecular Comparisons
Key Observations
Substituent Effects on Molecular Weight: Bromine substitution (e.g., 5'-Br in CAS 1417793-65-7) increases molecular weight by ~50–54 g/mol compared to the cyano analog . The trifluoromethyl group () likely further elevates molecular weight and lipophilicity (XLogP3) due to its hydrophobic nature.
Positional Isomerism: The 3'-cyano group in the target compound vs. For example, in , a 5'-cyano analog demonstrated NK-3 receptor antagonism, suggesting positional sensitivity in pharmacological activity .
The tert-butyl carbamate group is conserved across most analogs, indicating its role as a stabilizing/protecting group for amines.
Research Findings and Implications
- Pharmacological Potential: The structural similarity between the target compound and the NK-3 antagonist in suggests its utility in central nervous system (CNS) drug development. The cyano group may contribute to binding affinity, while the tert-butyl carbamate enhances solubility and stability .
- Synthetic Versatility : Brominated analogs () are valuable in Suzuki-Miyaura cross-coupling reactions for diversifying the bipyridinyl scaffold .
- Metabolic Considerations : The trifluoromethyl analog () highlights strategies to improve metabolic stability, though its synthesis and availability require further exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
